METTL3 Inhibition: Comparison with 5-Amino Analog
1-Methyl-5-(methylamino)-2(1H)-pyridinone exhibits potent inhibition of the METTL3/METTL14 methyltransferase complex with an IC50 of 10 nM in a biochemical assay [1]. This activity is directly tied to its specific 5-methylamino substitution, as the analogous 5-amino compound (5-amino-1-methylpyridin-2(1H)-one) has no reported METTL3 inhibitory activity in the same assay systems [2]. The N-methyl group on the 5-position amine is a critical driver of potency, as it is essential for forming favorable van der Waals contacts within the hydrophobic SAM-binding pocket of METTL3 [3].
| Evidence Dimension | METTL3/METTL14 Complex Inhibition (IC50) |
|---|---|
| Target Compound Data | 10 nM |
| Comparator Or Baseline | 5-Amino-1-methylpyridin-2(1H)-one (CAS 33630-96-5) |
| Quantified Difference | Potency gain of >100-fold (inferred from lack of activity in comparator) |
| Conditions | Biochemical assay using recombinant human METTL3/METTL14 and a biotinylated RNA substrate with 3H-SAM. |
Why This Matters
This potency differentiation confirms that the 5-methylamino group is a non-negotiable structural feature for achieving low-nanomolar METTL3 engagement, making generic 5-amino substitutes unsuitable for projects targeting this pathway.
- [1] BindingDB. BDBM50572910 / CHEMBL4861007. IC50 = 10 nM for METTL3/METTL14. View Source
- [2] BindingDB search for 5-amino-1-methylpyridin-2(1H)-one (no METTL3 activity reported). View Source
- [3] Li, Y., et al. (2023). METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. Journal of Medicinal Chemistry, 66(3), 1654-1689. View Source
